molecular formula C43H65N5O10S B1662509 Tubulysin A CAS No. 205304-86-5

Tubulysin A

Cat. No. B1662509
M. Wt: 844.1 g/mol
InChI Key: IBEDDHUHZBDXGB-OEJISELMSA-N
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Description

Tubulysin A is an antimitotic tetrapeptide isolated from myxobacteria . It has potent antiproliferative activity against human cancer cells, including drug-resistant cells, by inhibiting tubulin polymerization . It’s a type of piperidine alkaloid and thiazole alkaloid . It’s also an antibiotic and highly cytotoxic anti-microtubule toxin .


Synthesis Analysis

The discovery and development of tubulysins, especially tubulysin conjugates, have quickly advanced despite limitations in their availability from nature . Extensive synthetic efforts on the total synthesis of tubulysins and analogs have yielded important insights on structure-activity relationships . A concise and modular total synthesis of the highly potent N14-desacetoxytubulysin H (1) has been accomplished in 18 steps in an overall yield of up to 30% .


Molecular Structure Analysis

Tubulysin A is a tetrapeptide, incorporating three unusual (Mep, Tuv, and Tup) and one proteinogenic amino acid (Ile) . The chemical formula of Tubulysin A is C₄₃H₆₅N₅O₁₀S .


Chemical Reactions Analysis

The key research on the isolation and structure determination, biosynthesis, bioactivity, structure–activity relationships (SAR), synthesis, and conjugates of tubulysins is presented .


Physical And Chemical Properties Analysis

The mass of Tubulysin A is 843.445±0 dalton . The chemical formula of Tubulysin A is C₄₃H₆₅N₅O₁₀S .

Scientific Research Applications

Mechanism of Action and Antimitotic Activity

Tubulysin A is a cytotoxic peptide with antimitotic activity, known for its ability to deplete cell microtubules and induce apoptosis. It is particularly efficient in inhibiting tubulin polymerization, more so than other compounds like vinblastine. Tubulysin A's mode of action resembles that of other peptide antimitotics such as dolastatin 10, phomopsin A, and hemiasterlin, making it a focus of development as an anticancer drug (Khalil et al., 2006).

Anti-Cancer Potential and Drug Resistant Cancers

Tubulysins, including Tubulysin A, have garnered significant interest for development as anti-cancer agents due to their potent antiproliferative activity. Their effectiveness against drug-resistant cancers is particularly notable. Research and development of Tubulysin conjugates have advanced rapidly, despite challenges in sourcing them from nature (Murray et al., 2015).

Tubulysin Derivatives and Biosynthesis

The discovery of numerous natural Tubulysin derivatives from myxobacterial strains showcases the diversity-oriented nature of the Tubulysin biosynthetic pathway. These derivatives exhibit promising cytotoxic activity against multi-drug-resistant tumors, expanding the potential applications of Tubulysin A in cancer therapy (Chai et al., 2010).

Applications in Targeted Therapy

Tubulysin A, owing to its potent cytotoxicity against various human cancer cell lines, has become a crucial tool in targeted therapy. Its use as a payload in the development of small molecule drug conjugates (SMDCs) and antibody-drug conjugates (ADCs) has been widely pursued (Leverett et al., 2016).

Anti-Angiogenic Effects

Research indicates that Tubulysin A and its precursors, such as pretubulysin, have significant anti-angiogenic effects. This makes them useful in tumor therapy strategies, especially when considering their potent inhibitory effect on tubulin polymerization (Rath et al., 2012).

Safety And Hazards

Tubulysin A is toxic if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

Future Directions

Tubulysins hold great clinical promise for the treatment of drug-resistant cancers . Improvements in technology combined with a wealth of clinical data are helping to shape the future development of ADCs . The synthetic methodology reported herein was found to be flexible enough to deliver different core-modified tubulysin analogues and hence may be regarded as a scalable and convenient strategy for the chemical generation of novel tubulysin analogues .

properties

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N5O10S/c1-10-27(6)38(46-40(53)34-13-11-12-18-47(34)9)42(54)48(24-57-37(51)19-25(2)3)35(26(4)5)22-36(58-29(8)49)41-45-33(23-59-41)39(52)44-31(20-28(7)43(55)56)21-30-14-16-32(50)17-15-30/h14-17,23,25-28,31,34-36,38,50H,10-13,18-22,24H2,1-9H3,(H,44,52)(H,46,53)(H,55,56)/t27-,28-,31+,34+,35+,36+,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEDDHUHZBDXGB-OEJISELMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N5O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478254
Record name Tubulysin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

844.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tubulysin A

CAS RN

205304-86-5
Record name Tubulysin A
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tubulysin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tubulysin a
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Record name TUBULYSIN A
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
332
Citations
G Kaur, M Hollingshead, S Holbeck… - Biochemical …, 2006 - portlandpress.com
… Tubulysin A (tubA) is a natural product isolated from a strain of myxobacteria that has been … Recently, the family of tubAs (tubulysin A) was isolated for the first time from Archangium …
Number of citations: 188 portlandpress.com
A Sandmann, F Sasse, R Müller - Chemistry & biology, 2004 - cell.com
… (A) Influence of tubulysin A (50 ng/ml) on the microtubule cytoskeleton of Ptk2 potoroo cells. … , the lower picture was taken after incubation with tubulysin A for 24 hr. Only a diffuse tubulin …
Number of citations: 140 www.cell.com
MW Khalil, F Sasse, H Lünsdorf, YA Elnakady… - …, 2006 - Wiley Online Library
… of tubulysin A or epothilone B, which we used as reference compound (Figure 3). DNA isolated from cells incubated with tubulysin A for 24 h showed the typical apoptotic ladder. …
K Kubicek, SK Grimm, J Orts, F Sasse… - Angewandte …, 2010 - Wiley Online Library
… Interligand-NOEs, wie sie zwischen Epothilon A und Tubulysin A in Gegenwart von Tubulin beobachtet werden, geben Aufschluss über die Bindungsstelle am Tubulin. …
Number of citations: 45 onlinelibrary.wiley.com
H Steinmetz, N Glaser, E Herdtweck… - Angewandte …, 2004 - Wiley Online Library
… In the unit cell we find one tubulysin A and five interstitial … of the carboxyl group indicate that tubulysin A crystallizes as a zwitterion. … The protonation state of tubulysin A in methanol was …
Number of citations: 231 onlinelibrary.wiley.com
JA Reddy, R Dorton, A Dawson, M Vetzel… - Molecular …, 2009 - ACS Publications
… difference in potency between the two base drugs, tubulysin A and tubulysin B, was not observed. … folate conjugate counterparts, EC0510 (folate−tubulysin A hydrazide; Figure 1B) and …
Number of citations: 88 pubs.acs.org
A Dömling, B Beck, U Eichelberger… - Angewandte Chemie …, 2006 - Wiley Online Library
… and the original NMR data for tubulysin A. Basic hydrolysis allows cleavage of the ester to … , is possible by enzymatic catalysis (see below), as has been demonstrated with tubulysin A. …
Number of citations: 152 onlinelibrary.wiley.com
B Raghavan, R Balasubramanian… - Journal of medicinal …, 2008 - ACS Publications
… (IC 50 = 0.31 nM), (2) and tubulysin A is active against the HCT-15 (multidrug-resistant colon … tubulysin A have also shown it to have promising antiangiogenic effects. (3) Tubulysin A …
Number of citations: 104 pubs.acs.org
R Balasubramanian, B Raghavan… - Journal of medicinal …, 2009 - ACS Publications
A stereoselective total synthesis of the cytotoxic natural products tubulysin U, tubulysin V, and its unnatural epimer epi-tubulysin V, is reported. Simplified analogues containing N,N-…
Number of citations: 76 pubs.acs.org
T Schluep, P Gunawan, L Ma, GS Jensen… - Clinical cancer …, 2009 - AACR
… and in vivo evaluation of a nanoparticle produg of tubulysin A. This prodrug approach dramatically increases the tolerability of tubulysin A, resulting in a therapeutic index similar to or …
Number of citations: 89 aacrjournals.org

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